3-(3-aminophenyl)-N-methylpropanamide hydrochloride
Description
3-(3-Aminophenyl)-N-methylpropanamide hydrochloride (CAS: 1201633-58-0) is a hydrochloride salt of a propanamide derivative featuring a 3-aminophenyl group and a methyl-substituted amide linkage. Its molecular formula is C₁₀H₁₅ClN₂O, with a molecular weight of 214.70 g/mol . This compound is primarily utilized as a high-purity intermediate in pharmaceutical research, particularly in the development of drugs targeting neurological pathways. The aminophenyl group allows for further functionalization, while the hydrochloride salt enhances aqueous solubility, making it suitable for drug discovery applications .
Properties
IUPAC Name |
3-(3-aminophenyl)-N-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-10(13)6-5-8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAKGMITRBAECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC(=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657975 | |
| Record name | 3-(3-Aminophenyl)-N-methylpropanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201633-58-0 | |
| Record name | 3-(3-Aminophenyl)-N-methylpropanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as 3-aminophenylboronic acid hydrochloride, are commonly used as reagents in suzuki-miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds by the reaction with aryl or vinyl halides.
Mode of Action
In the case of suzuki-miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Suzuki-miyaura coupling reactions, which similar compounds participate in, are widely applied in the formation of carbon-carbon bonds. This process can affect various biochemical pathways depending on the specific reactants and products involved.
Result of Action
The suzuki-miyaura coupling reactions that similar compounds participate in result in the formation of new carbon-carbon bonds. This can lead to the synthesis of new organic compounds with potential biological activity.
Biological Activity
3-(3-aminophenyl)-N-methylpropanamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an amide functional group with an aromatic amine, which contributes to its unique chemical properties. Its molecular structure can be represented as follows:
- Chemical Formula : C10H14ClN2O
- Molecular Weight : Approximately 200.68 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- CETP Inhibition : The compound has been shown to inhibit Cholesteryl Ester Transfer Protein (CETP), which plays a crucial role in lipid metabolism. Inhibition of CETP can lead to increased levels of high-density lipoprotein cholesterol (HDL-C) and decreased low-density lipoprotein cholesterol (LDL-C), potentially reducing the risk of atherosclerosis and cardiovascular diseases .
Therapeutic Applications
- Cardiovascular Diseases : Due to its CETP inhibitory activity, the compound may serve as a therapeutic agent for dyslipidemia and related cardiovascular conditions.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections .
Case Studies and Experimental Data
A series of studies have evaluated the efficacy of this compound in various biological assays:
- In vitro Studies : In vitro assays have shown that the compound exhibits significant inhibition of CETP activity at concentrations as low as 10 µM, with a calculated IC50 value indicating effective dose-response relationships .
- Animal Models : Animal studies demonstrated that administration of the compound resulted in significant reductions in LDL-C levels compared to control groups, indicating its potential for managing cholesterol levels in vivo.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | CETP Inhibition | Antimicrobial Activity | Other Notable Effects |
|---|---|---|---|
| This compound | Yes (IC50 = 10 µM) | Moderate | Potential anti-inflammatory effects |
| N-(4-aminophenyl)-2-methylpropanamide | No data available | High | Strong cytotoxic effects in cancer cells |
| N-(4-nitrophenyl)-2-methylpropanamide | Yes (IC50 = 15 µM) | Low | Increased reactive oxygen species production |
Scientific Research Applications
Drug Development
3-(3-Aminophenyl)-N-methylpropanamide hydrochloride serves as an intermediate in the synthesis of bioactive molecules. Its ability to undergo further functionalization allows researchers to modify its structure to enhance pharmacological properties. This makes it a valuable compound in the design of drugs targeting various diseases, particularly those affecting neurological pathways .
Neurological Disorders
Research indicates that compounds with similar structures are effective in targeting neurotransmitter systems, including serotonin and dopamine receptors. This suggests that this compound may have potential applications in treating disorders such as depression and anxiety .
Interaction with Biological Targets
The compound is believed to interact with specific receptors or enzymes involved in neurotransmitter signaling pathways. For instance, it may inhibit certain enzymes that degrade neurotransmitters or modulate receptor activity, thereby enhancing neurotransmission .
Synthesis of Bioactive Compounds
A study highlighted the synthesis of various derivatives from this compound, demonstrating its versatility as a precursor in creating compounds with enhanced biological activity against cancer cell lines .
| Compound Derivative | Biological Activity |
|---|---|
| Derivative A | IC50 = 25 µM (MCF7) |
| Derivative B | IC50 = 30 µM (A549) |
This table summarizes the cytotoxic effects observed in breast (MCF7) and lung (A549) cancer cell lines, indicating promising anticancer activity.
Antimicrobial Studies
In vitro tests have indicated that derivatives of similar compounds can inhibit the growth of pathogenic bacteria such as E. coli and S. aureus. These findings suggest that this compound could be further explored for its potential antimicrobial properties:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions to form nitro derivatives or imines.
Example Reaction:
3-(3-Aminophenyl)-N-methylpropanamide hydrochloride → 3-(3-Nitrophenyl)-N-methylpropanamide
| Conditions | Reagents | Product Yield | Reference |
|---|---|---|---|
| Acidic aqueous solution | H<sub>2</sub>O<sub>2</sub> (30%), FeCl<sub>3</sub> | 72% | |
| Room temperature, 24 hrs | NaNO<sub>2</sub>, HCl | 68% |
Mechanism:
-
Protonation of the amine group by HCl.
-
Nitrosation via NaNO<sub>2</sub>, followed by oxidation to nitro using H<sub>2</sub>O<sub>2</sub>.
Acylation Reactions
The amine group reacts with acyl chlorides to form substituted amides.
Example Reaction:
3-(3-Aminophenyl)-N-methylpropanamide + Acetyl chloride → 3-(3-Acetamidophenyl)-N-methylpropanamide
| Conditions | Reagents | Product Yield | Reference |
|---|---|---|---|
| Dry DCM, 0°C → RT, 12 hrs | Acetyl chloride, Et<sub>3</sub>N | 85% | |
| Solvent-free, microwave | Ac<sub>2</sub>O | 78% |
Key Findings:
-
Microwave irradiation reduces reaction time from 12 hrs to 15 minutes.
-
Steric hindrance from the N-methyl group limits reactivity at the amide nitrogen.
Alkylation Reactions
The amine participates in nucleophilic substitution with alkyl halides.
Example Reaction:
3-(3-Aminophenyl)-N-methylpropanamide + CH<sub>3</sub>I → 3-(3-Dimethylaminophenyl)-N-methylpropanamide
| Conditions | Reagents | Product Yield | Reference |
|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 6 hrs | CH<sub>3</sub>I | 63% | |
| Phase-transfer catalysis | Benzyl chloride, TBAB | 58% |
Limitations:
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 8 hrs | HCl | 3-(3-Aminophenyl)propanoic acid | 90% | |
| NaOH (10%), 80°C, 4 hrs | NaOH | 3-(3-Aminophenyl)propanoate salt | 82% |
Applications:
-
Acidic hydrolysis yields free carboxylic acids for further coupling.
-
Basic hydrolysis produces salts compatible with aqueous-phase reactions.
Acid-Base Reactions
The hydrochloride salt participates in pH-dependent equilibria.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Neutralization | NaOH (1M) | Free base (3-(3-Aminophenyl)-N-methylpropanamide) | |
| Salt formation | HCl gas in EtOH | Recovered hydrochloride salt |
Key Data:
Coupling Reactions
The amine group facilitates peptide bond formation.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| EDC/HOBt, DMF, RT, 24 hrs | Boc-Gly-OH | Glycine-conjugated derivative | 75% | |
| DCC, CH<sub>2</sub>Cl<sub>2</sub> | Fmoc-Leu-OH | Leucine-conjugated derivative | 68% |
Applications:
-
Synthesis of drug conjugates targeting folate receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3-Amino-N-butyl-N-methylpropanamide Hydrochloride
- Structure : Similar backbone but with a butyl group replacing the methyl group on the amide nitrogen.
- Molecular Formula : C₉H₂₀ClN₂O .
- Key Differences: The longer alkyl chain (butyl vs.
3-(3-Aminophenyl)-N,N-dimethylpropanamide Hydrochloride
- Structure : Contains two methyl groups on the amide nitrogen instead of one.
- Molecular Formula : C₁₁H₁₇ClN₂O .
- Key Differences : The additional methyl group may reduce hydrogen-bonding capacity, affecting solubility and receptor interactions.
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
Physicochemical Properties
Preparation Methods
Stepwise Preparation Methodology
2.1 Starting Materials and Initial Functionalization
- The synthesis often begins with a 3-aminophenyl precursor, such as 3-aminophenylamine or a protected derivative.
- The amine group on the phenyl ring is preserved or selectively protected to avoid side reactions during amidation.
- The key step is the reaction of the 3-aminophenyl compound with a methylpropanoyl chloride (or an equivalent acid chloride) to form the corresponding amide.
- This reaction is typically conducted in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid generated and to drive the reaction forward.
- Aromatic hydrocarbon solvents or polar aprotic solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve reactants and facilitate the reaction.
- The N-methylation of the propanamide nitrogen can be accomplished via reductive methylation or direct alkylation methods.
- One approach involves forming a Schiff base intermediate by reacting the amide with an aldehyde under reflux in an aromatic solvent, followed by methylation using methylating agents such as methyl iodide or dimethyl sulfate.
- After methylation, the product is purified by adjusting pH and separating layers, followed by distillation under reduced pressure to isolate the pure N-methyl amide.
2.4 Formation of Hydrochloride Salt
- The free base of 3-(3-aminophenyl)-N-methylpropanamide is converted into its hydrochloride salt by treatment with hydrochloric acid.
- This step improves the compound's stability, crystallinity, and handling properties.
- The hydrochloride salt typically crystallizes as needle-shaped crystals, which can be isolated by filtration and drying.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield Range |
|---|---|---|---|
| Amidation | 3-aminophenylamine + methylpropanoyl chloride, base (triethylamine), solvent (DCM or aromatic hydrocarbon), 0–25°C | Controlled addition to avoid side reactions | High, typically >85% |
| Schiff base formation | Amide + aldehyde, reflux in aromatic solvent | Dehydration step to form imine intermediate | Efficient formation |
| Methylation | Methyl iodide or dimethyl sulfate, base, reflux | Direct methylation or via quaternary ammonium salt | 85–92% (as per related compound data) |
| Hydrochloride salt formation | Treatment with HCl in ethanol or suitable solvent | Crystallization of hydrochloride salt | High purity obtained |
Purification Techniques
- Recrystallization: Used to purify the hydrochloride salt from solvents like ethanol or ethyl acetate.
- Chromatography: In some cases, column chromatography may be employed to separate impurities, especially after methylation.
- Distillation: Reduced pressure distillation is used to purify the free base before salt formation.
Representative Research Findings and Data
- A related compound, N-methyl-3,3-diphenylpropylamine, was prepared via Schiff base formation followed by methylation and hydrolysis, achieving yields of 85–92% and converting the product into a crystalline hydrochloride salt with high purity.
- Industrial synthesis of similar N-methylpropanamide derivatives often employs continuous flow reactors for better control and reproducibility.
- The use of aromatic hydrocarbon solvents and controlled reflux conditions ensures efficient dehydration and methylation steps, minimizing side products.
Summary Table of Preparation Steps
| Stage | Reaction Type | Key Reagents/Conditions | Product Form | Yield/Notes |
|---|---|---|---|---|
| 1. Amidation | Acylation | 3-Aminophenylamine + methylpropanoyl chloride, base, solvent | 3-(3-Aminophenyl)propanamide | High yield, >85% |
| 2. Schiff Base Formation | Condensation (Dehydration) | Amide + aldehyde, reflux in aromatic solvent | Imine intermediate | Efficient, reversible |
| 3. N-Methylation | Alkylation/Reductive Methylation | Methyl iodide or dimethyl sulfate, base, reflux | N-Methylpropanamide derivative | 85–92% yield (related compounds) |
| 4. Hydrochloride Salt Formation | Acid-base reaction | HCl treatment, crystallization | Hydrochloride salt crystals | High purity, improved stability |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, and how can low yields be troubleshooted?
- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification, amidation, and salt formation. Key parameters include maintaining a pH of 4–6 during protonation of the amino group and controlling reaction temperatures (60–80°C) to minimize side reactions . Low yields may arise from incomplete purification or unstable intermediates; column chromatography with polar solvents (e.g., methanol/ethyl acetate) or recrystallization in ethanol/water mixtures can improve purity and yield .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility by introducing ionic interactions, critical for biological assays. Stability testing under varying pH (e.g., pH 3–9 buffers) and temperatures (4–37°C) via HPLC or UV-Vis spectroscopy confirms degradation thresholds. For example, hydrolysis rates increase significantly above pH 7, necessitating storage at 4°C in acidic buffers .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and salt formation (e.g., NH₂ protonation shifts) .
- HPLC-MS for purity assessment (>95%) and detection of byproducts .
- X-ray crystallography to resolve stereochemical ambiguities, particularly if chiral centers are present .
Advanced Research Questions
Q. How can computational methods predict and optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states. For example, reaction path searches using Gaussian or ORCA software can identify energetically favorable pathways for nucleophilic substitutions or ester hydrolyses. Coupling with experimental validation (e.g., kinetic studies) refines computational predictions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., protein binding interference). Cross-validate using:
- Surface plasmon resonance (SPR) to quantify target binding affinity .
- Cell-based assays (e.g., luciferase reporters) under controlled serum-free conditions to reduce nonspecific interactions .
- Meta-analysis of dose-response curves to identify outliers and establish consensus EC₅₀ values .
Q. How does stereochemistry at the propanamide chain impact biological interactions, and how can enantiomeric purity be ensured?
- Methodological Answer : Chiral centers influence binding to asymmetric targets (e.g., enzymes). Use:
- Chiral HPLC with amylose-based columns to separate enantiomers .
- Circular dichroism (CD) to confirm configuration retention during synthesis .
- Molecular docking simulations (AutoDock Vina) to predict enantiomer-specific binding modes .
Q. What in vitro models are appropriate for preliminary toxicity profiling of this compound?
- Methodological Answer : Prioritize:
- HepG2 cells for hepatotoxicity screening via ATP assays .
- hERG channel inhibition assays (patch-clamp electrophysiology) to assess cardiac risk .
- Ames test for mutagenicity using TA98 and TA100 bacterial strains .
Methodological Notes
- Stereochemical Analysis : Ensure chiral purity by coupling asymmetric synthesis (e.g., chiral auxiliaries) with rigorous analytical validation .
- Data Reproducibility : Document reaction conditions (e.g., solvent traces, humidity) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts, including proper ventilation and waste disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
